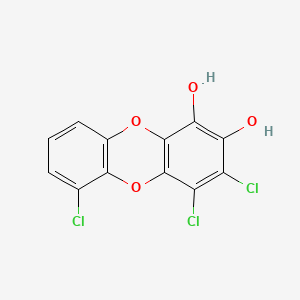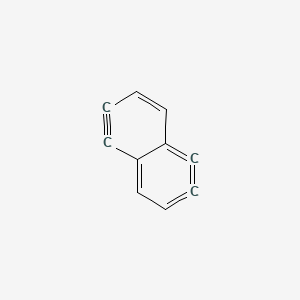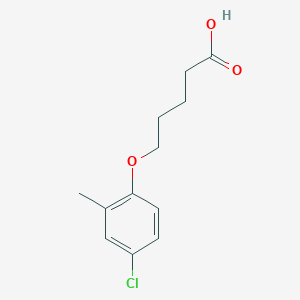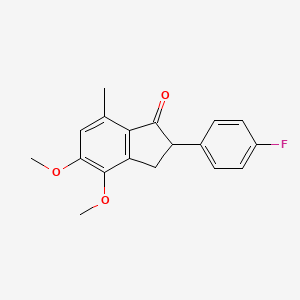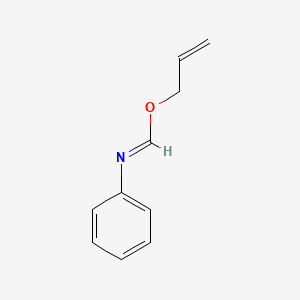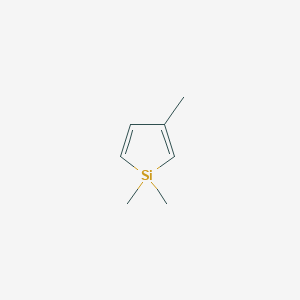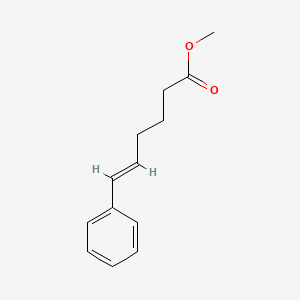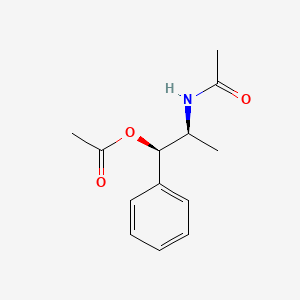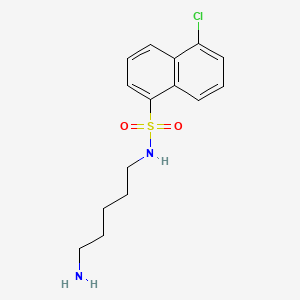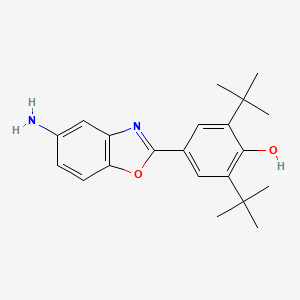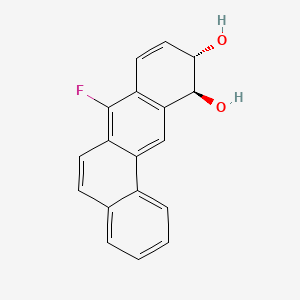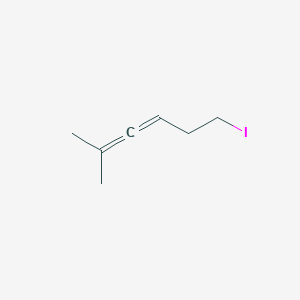
2,3-Hexadiene, 6-iodo-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Hexadiene, 6-iodo-2-methyl- is an organic compound characterized by the presence of a hexadiene backbone with an iodine atom attached to the sixth carbon and a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadiene, 6-iodo-2-methyl- can be achieved through several methods. One common approach involves the iodination of 2,3-hexadiene, where iodine is introduced to the sixth carbon position. This can be done using reagents such as iodine (I₂) in the presence of a catalyst like silver nitrate (AgNO₃) under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure selective iodination.
Industrial Production Methods
Industrial production of 2,3-Hexadiene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Hexadiene, 6-iodo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Addition: Electrophiles such as bromine (Br₂) or hydrogen chloride (HCl) can add across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Addition: Formation of dibromo or dichloro derivatives.
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
2,3-Hexadiene, 6-iodo-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Hexadiene, 6-iodo-2-methyl- involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The double bonds in the hexadiene backbone can undergo electrophilic addition, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Hexadiene, 2-methyl-: Lacks the iodine atom, resulting in different reactivity and applications.
1,3-Hexadiene: Has a different arrangement of double bonds, leading to distinct chemical properties.
2-Iodo-3-hexene: Similar in structure but with different positioning of the iodine atom.
Uniqueness
2,3-Hexadiene, 6-iodo-2-methyl- is unique due to the specific positioning of the iodine atom and the methyl group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both an iodine atom and a conjugated diene system makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
84672-43-5 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
InChI |
InChI=1S/C7H11I/c1-7(2)5-3-4-6-8/h3H,4,6H2,1-2H3 |
InChI Key |
QSRFOKIIKGJSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCCI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


